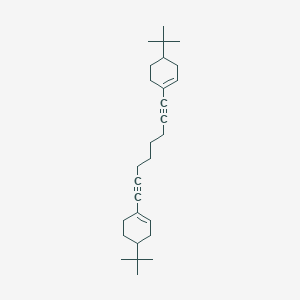

1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Description

Properties

CAS No. |

654643-84-2 |

|---|---|

Molecular Formula |

C28H42 |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

4-tert-butyl-1-[8-(4-tert-butylcyclohexen-1-yl)octa-1,7-diynyl]cyclohexene |

InChI |

InChI=1S/C28H42/c1-27(2,3)25-19-15-23(16-20-25)13-11-9-7-8-10-12-14-24-17-21-26(22-18-24)28(4,5)6/h15,17,25-26H,7-10,16,18-22H2,1-6H3 |

InChI Key |

KJQRHANLCCHICD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(=CC1)C#CCCCCC#CC2=CCC(CC2)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is characterized by its unique alkyne structure, which contributes to its reactivity and utility in various chemical reactions. The presence of tert-butyl groups enhances solubility and stability, making it suitable for diverse applications.

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

One of the primary applications of this compound is in the synthesis of complex organic molecules. Its alkyne functionality allows it to participate in various coupling reactions, such as:

- Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides using palladium catalysts. The compound can serve as a building block for synthesizing more complex aromatic systems.

- Alkyne Metathesis : The compound can undergo metathesis reactions to generate new alkyne derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

2. Polymer Chemistry

The compound's unique structure makes it a candidate for polymerization processes. It can be used to produce:

- Conjugated Polymers : These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer backbones can enhance electronic properties due to its extended π-conjugation.

Applications in Materials Science

1. Development of Functional Materials

The compound can be utilized in the development of functional materials due to its ability to form stable structures. Some potential applications include:

- Nanocomposites : Incorporating this compound into nanocomposite materials can improve mechanical properties and thermal stability.

- Coatings and Adhesives : Its chemical stability makes it suitable for use in coatings that require resistance to environmental degradation.

Applications in Medicinal Chemistry

1. Drug Design and Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry:

- Anticancer Agents : Research has indicated that compounds with similar structures exhibit anticancer properties. The potential for this compound to interact with biological targets makes it a candidate for further investigation in drug development.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, warranting further exploration for therapeutic applications.

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the use of this compound as a precursor for synthesizing novel anticancer agents. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential for developing new chemotherapeutic agents based on this scaffold.

Case Study 2: Polymer-Based Electronics

Research into the incorporation of this compound into conjugated polymers showed enhanced charge transport properties. Devices fabricated with these polymers exhibited improved performance metrics compared to conventional materials used in organic electronics.

Comparison with Similar Compounds

1,8-Bis(5-iodo-thiophen-2-yl)octa-1,7-diyne (13)

- Structure : Features thiophene rings with iodine substituents instead of cyclohexenyl groups.

- Synthesis: Prepared via Sonogashira coupling of 1,7-octadiyne with iodinated thiophenes, followed by bromo-iodo exchange .

- Reactivity: Forms zirconacyclopentadienes (e.g., 16) upon reaction with Rosenthal’s zirconocene (Cp₂Zr(II)), enabling access to spirocyclic organometallics .

- Applications: Used in the synthesis of organometallic intermediates for catalytic systems.

1,8-Bis(5-methyl-thiophen-2-yl)octa-1,7-diyne (2)

- Structure : Methyl-substituted thiophene rings provide reduced steric hindrance compared to tert-butylcyclohexenyl groups.

- Synthesis: Synthesized via electrophilic iodination of 2-methylthiophene followed by Sonogashira coupling .

- Reactivity: Cyclizes with Rosenthal’s zirconocene to form zirconacyclopentadiene intermediates, which react with SnCl₄ to yield spirostannoles (28% yield) .

- Applications : Key precursor for tin-containing macrocycles in materials chemistry.

1,7-Octadiyne Derivatives in Cyclopolymerization

- Structure : Unsubstituted or N-containing 1,7-octadiynes (e.g., hydrazide-modified derivatives).

- Reactivity : Undergo living cyclopolymerization with Grubbs catalysts to form conjugated polyacetylenes with controlled molecular weights .

- Applications : Used in organic electronics due to their optical and electronic properties.

1,8-Nonadiyne Derivatives

- Structure : Longer alkyne backbone (C9 vs. C8) with substituents like aminal or acetal groups.

- Reactivity : Exhibit zeroth-order kinetics in cyclopolymerization, distinct from 1,7-octadiyne derivatives .

- Applications : Generate medium-sized rings in polymers, enhancing thermal stability.

Key Comparative Data

Research Findings and Mechanistic Insights

- Steric Effects : Bulky substituents (e.g., tert-butylcyclohexenyl) likely slow reaction kinetics compared to smaller groups (e.g., methylthiophene) but enhance stability in π-conjugated systems .

- Electronic Effects : Electron-withdrawing groups (e.g., iodine in 13 ) improve electrophilic reactivity in cross-coupling reactions, while electron-donating groups (e.g., methyl in 2 ) favor cyclization pathways .

- Catalytic Compatibility: Rosenthal’s zirconocene and Grubbs catalysts show broad utility with diyne substrates, though yields vary with substituent size and electronic profile .

Limitations and Knowledge Gaps

- Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Contradictions exist in substitution efficiency: Mono-substitution of 1,7-octadiyne with aryl groups yields 47–75% depending on the base used (diethylamine vs. diisopropylamine) , highlighting sensitivity to reaction conditions.

Preparation Methods

Dehydrohalogenation of 1,7-Dichlorooctane

Treatment of 1,7-dichlorooctane with a strong base (e.g., KOH or NaNH2) in liquid ammonia induces double dehydrohalogenation.

Reaction conditions :

Catalytic Dehydrogenation of 1,7-Octadiene

1,7-Octadiene, synthesized via cyclohexene-ethylene metathesis, undergoes dehydrogenation using a rhenium oxide catalyst (NH4ReO4/Al2O3) at 150–200°C:

$$

\text{C}8\text{H}{14} \xrightarrow{\text{NH}4\text{ReO}4/\text{Al}2\text{O}3} \text{C}8\text{H}{10} + 2\text{H}_2

$$

Key metrics :

Synthesis of 4-tert-Butyl-1-cyclohexenyl Electrophiles

The 4-tert-butyl-1-cyclohexenyl moiety is introduced via halogenation or triflation of 1-tert-butylcyclohexene:

Bromination

1-tert-Butylcyclohexene reacts with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4-tert-butyl-1-bromocyclohexene:

$$

\text{C}{10}\text{H}{16} + \text{NBS} \xrightarrow{\text{AIBN, CCl}4} \text{C}{10}\text{H}_{15}\text{Br} + \text{Succinimide}

$$

Conditions :

- Solvent: CCl4

- Temperature: 60–80°C

- Yield: 70–85%

Triflation

4-tert-Butyl-1-cyclohexenyl triflate is prepared using triflic anhydride and a hindered base (e.g., 2,6-lutidine):

$$

\text{C}{10}\text{H}{16} + (\text{CF}3\text{SO}2)2\text{O} \xrightarrow{\text{2,6-Lutidine}} \text{C}{10}\text{H}{15}\text{OSO}2\text{CF}_3

$$

Key metrics :

- Purity: >90%

- Stability: Sensitive to moisture

Coupling Strategies for 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Sonogashira Coupling

A Pd/Cu-catalyzed cross-coupling between 1,7-octadiyne and 4-tert-butyl-1-bromocyclohexene is the most direct route:

$$

\text{C}8\text{H}{10} + 2\text{C}{10}\text{H}{15}\text{Br} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{C}{28}\text{H}{38} + 2\text{HBr}

$$

Optimized conditions :

- Catalyst: Pd(PPh3)4 (5 mol%), CuI (10 mol%)

- Base: i-Pr2NH

- Solvent: THF

- Temperature: 50°C, 24–48 h

- Yield: 65–78%

Challenges :

Alkyne Metathesis

A less common but viable method employs Schrock-type tungsten catalysts for alkyne exchange:

$$

2\text{C}{10}\text{H}{15}\text{C}≡\text{CH} + \text{C}8\text{H}{10} \xrightarrow{\text{W(CO)}5} \text{C}{28}\text{H}{38} + 2\text{C}2\text{H}_2

$$

Conditions :

- Catalyst: W(CO)5/Me3SiCl

- Solvent: Toluene

- Temperature: 110°C

- Yield: 50–60%

Limitations :

Workup and Purification

Post-reaction processing involves:

- Quenching : Aqueous NH4Cl to neutralize excess base.

- Extraction : Dichloromethane or ethyl acetate.

- Chromatography : Silica gel column with hexane/EtOAc (95:5) eluent.

- Crystallization : Recrystallization from cold methanol yields >95% purity.

Analytical Data Validation

Spectroscopic confirmation :

- 1H NMR (500 MHz, CDCl3): δ 5.45 (m, 2H, cyclohexenyl CH), 2.30–2.50 (m, 8H, CH2), 1.20 (s, 18H, tert-butyl).

- IR : νmax 3300 cm−1 (C≡C stretch), 1650 cm−1 (C=C stretch).

Mass spectrometry :

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst Cost | Scalability |

|---|---|---|---|

| Sonogashira | 65–78 | Moderate | High |

| Alkyne Metathesis | 50–60 | High | Low |

Recommendation : Sonogashira coupling is preferred for scalability and yield, despite challenges in steric hindrance.

Mechanistic Insights

Sonogashira Pathway

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.